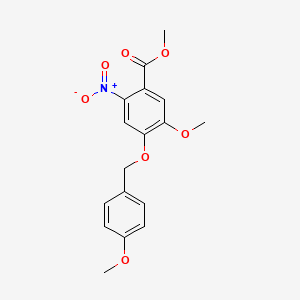

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate

Description

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate is a nitroaromatic ester derivative featuring a substituted benzoate core. Its structure includes a methoxy group at position 5, a nitro group at position 2, and a 4-methoxybenzyl ether moiety at position 2. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional materials due to its reactive nitro and ester groups .

Properties

IUPAC Name |

methyl 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO7/c1-22-12-6-4-11(5-7-12)10-25-16-9-14(18(20)21)13(17(19)24-3)8-15(16)23-2/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUGDOXIXJYTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142897 | |

| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-47-7 | |

| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate typically involves the esterification of 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Major Products Formed

Reduction: 5-methoxy-4-((4-methoxybenzyl)oxy)-2-aminobenzoate

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid

Scientific Research Applications

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate, with the molecular formula C₁₇H₁₇NO₇ and a molecular weight of 347.32 g/mol, is a compound featuring a nitro group attached to a benzoate structure, further substituted with methoxy and benzyl groups. It has potential applications in various fields, particularly in scientific research.

Potential Applications

- Versatile Synthetic Intermediate The compound’s nitro group attached to a benzoate structure, along with methoxy and benzyl substituents, contributes to its chemical complexity and potential reactivity, making it a versatile compound for further synthetic applications. The synthesis of this compound typically involves methods that highlight its synthetic accessibility for research and industrial purposes.

- Biological Activities Preliminary studies suggest that this compound exhibits biological activities. Further research is necessary to fully elucidate these biological activities and their mechanisms. Interaction studies are also crucial for understanding its behavior in biological systems.

- Research and industrial purposes this compound is synthetically accessible for research and industrial purposes.

- Protein Degrader Building Blocks this compound can be used as protein degrader building blocks .

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Methyl 4-(Benzyloxy)-5-Methoxy-2-Nitrobenzoate (CAS 61032-41-5)

- Structural Difference : Replaces the 4-methoxybenzyl group with a benzyl group.

- Applications: Used as a precursor in bioactive molecule synthesis, such as in the preparation of pyran-linked benzopyranones with reported antimicrobial activity .

- Similarity Score : 1.00 (highest similarity to the target compound) .

5-Hydroxy-4-Methoxy-2-Nitrobenzoic Acid (CAS 31839-20-0)

- Structural Difference : Replaces the methyl ester with a carboxylic acid and substitutes the 4-methoxybenzyloxy group with a hydroxyl group.

- Impact : The free carboxylic acid enhances polarity and solubility in aqueous media but reduces stability under acidic or basic conditions compared to the ester.

- Applications : Likely serves as a hydrolysis product or metabolite of ester derivatives.

- Similarity Score : 0.95 .

Methyl 4-(Difluoromethoxy)-5-Methoxy-2-Nitrobenzoate (CAS 923690-09-9)

- Structural Difference : Substitutes the 4-methoxybenzyloxy group with a difluoromethoxy group.

- Physicochemical Data: Molecular Weight: 277.18 g/mol Formula: C₁₀H₉F₂NO₆ Purity: >95% (commercially available) .

Ethyl 5-Methoxy-4-((1-Methylpiperidin-4-yl)methoxy)-2-Nitrobenzoate

- Structural Difference : Replaces the methyl ester with an ethyl ester and introduces a 1-methylpiperidin-4-ylmethoxy group.

- Applications : Listed in combinatorial chemistry libraries for drug discovery, suggesting utility in neurological or antimicrobial agent development .

Key Findings from Research

Substituent Effects on Reactivity :

- The 4-methoxybenzyloxy group in the target compound provides steric hindrance and electron-donating effects, which may slow electrophilic aromatic substitution compared to derivatives with simpler benzyl or alkoxy groups .

- Nitro groups in all analogues act as strong electron-withdrawing groups, directing subsequent substitutions to meta or para positions.

Synthetic Accessibility :

- Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is synthesized via multi-step protocols involving benzyl protection and esterification, with yields exceeding 70% under optimized conditions .

- In contrast, ethyl derivatives with piperidine moieties (e.g., Ethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate) require additional steps for introducing heterocyclic groups, complicating scalability .

Commercial Availability :

Biological Activity

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 347.32 g/mol. The compound features a nitro group attached to a benzoate structure, which is further substituted with methoxy and benzyl groups, enhancing its chemical complexity and reactivity.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Anticancer Activity : Research has shown that derivatives of similar compounds can inhibit the c-Myc-Max protein-protein interaction, which is crucial in cancer cell proliferation. In assays, certain derivatives demonstrated significant disruption of the c-Myc-Max/DNA complex, indicating potential as anticancer agents .

- Antimicrobial Properties : The compound's structural features suggest it may exhibit antimicrobial activity. Similar nitro-substituted benzoates have been studied for their efficacy against various bacterial strains, highlighting the need for further investigation into this compound's antimicrobial potential .

The biological mechanisms by which this compound exerts its effects are not fully elucidated. However, studies on structurally related compounds indicate that:

- Protein Interaction Modulation : The presence of the nitro group and methoxy substitutions may facilitate interactions with specific proteins involved in cell signaling pathways, potentially leading to altered cellular responses .

- DNA Binding Affinity : Compounds with similar structures have shown the ability to bind to DNA, affecting transcriptional regulation and potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- In Vitro Studies : A study evaluated the cytotoxic effects of related nitrobenzoates on various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting that modifications in the substituents can enhance or diminish activity .

- Structure-Activity Relationship (SAR) : Research focused on SAR has revealed that specific functional groups, such as nitro and methoxy groups, play critical roles in determining the biological activity of these compounds. This knowledge can guide future synthesis efforts aimed at optimizing efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Hydroxy group instead of benzyl | |

| Methyl 3-methoxybenzoate | Simpler structure, no nitro group | |

| Methyl 4-nitrobenzoate | Lacks methoxy and benzyl substitutions |

These comparisons highlight how variations in functional groups influence biological activity and reactivity profiles.

Q & A

Q. What are the key steps for synthesizing Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate, and how can yield optimization be achieved?

The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Protection of phenolic groups : Use of 4-methoxybenzyl (PMB) ether protecting groups to stabilize reactive hydroxyl intermediates during nitro group introduction (see similar strategies in ).

- Nitro group installation : Electrophilic nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Esterification : Methylation of the carboxylic acid precursor using diazomethane or methyl iodide in the presence of a base like K₂CO₃.

For yield optimization, monitor reaction progress via TLC or HPLC and adjust stoichiometry of the PMB-protecting reagent to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data conflicts resolved?

- NMR (¹H/¹³C) : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aromatic region (δ 6.5–8.5 ppm) should confirm substitution patterns (e.g., nitro and PMB groups).

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error. Discrepancies in mass data may arise from isotopic interference or adduct formation; use high-resolution instruments (e.g., Orbitrap) for clarity.

- IR : Confirm ester (C=O at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functionalities.

Conflicting data should be cross-validated with alternative methods (e.g., X-ray crystallography if crystalline, as in ).

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.

- Toxicity Mitigation : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination.

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the benzoate core in downstream functionalization?

The nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. This steric and electronic effect complicates further modifications, requiring:

- Directed ortho-metalation : Use strong bases (e.g., LDA) with coordinating groups to bypass deactivation.

- Catalytic strategies : Transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, as seen in analogous alkyne additions ().

Competing reactions (e.g., reduction of the nitro group) must be controlled via selective reagents (e.g., Zn/HCl for partial reduction).

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled for this compound?

Discrepancies arise from polymorphic forms or residual solvents. To resolve:

- Crystallization screening : Recrystallize from mixed solvents (e.g., EtOAc/hexane) and analyze via DSC to identify polymorphs.

- HPLC-PDA : Check for impurities (e.g., residual PMB-protecting groups) that alter solubility profiles.

Refer to solvent compatibility tables for structurally similar nitroaromatics ().

Q. What computational methods are effective in predicting the compound’s stability under varying pH conditions?

- DFT calculations : Model hydrolysis pathways of the ester and nitro groups at different pH levels. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- MD simulations : Predict aggregation behavior in aqueous buffers using GROMACS, incorporating explicit solvent models.

Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).

Q. What strategies mitigate competing side reactions during PMB deprotection?

- Acid-sensitive conditions : Use TFA/CH₂Cl₂ (1:1) at 0°C to cleave PMB ethers while preserving ester groups.

- Oxidative methods : DDQ in wet CH₂Cl₂ selectively oxidizes PMB without affecting nitro groups.

Monitor by LC-MS to detect premature deprotection or over-oxidation.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.